molecular formula C16H17N3O B046687 3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone CAS No. 113140-33-3

3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone

Cat. No.: B046687
CAS No.: 113140-33-3
M. Wt: 267.33 g/mol
InChI Key: QZNZJWLUNDXZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3H]GR65630 is a radiolabeled compound used extensively in neurochemical research. It is a potent and selective antagonist of the serotonin type 3 receptor (5-HT3 receptor). This compound is particularly valuable for studying the distribution, density, and affinity of 5-HT3 receptors in various brain regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3H]GR65630 involves the incorporation of tritium (3H) into the GR65630 molecule. The specific synthetic routes and reaction conditions for this process are typically proprietary and may involve multiple steps, including the preparation of the non-radiolabeled precursor and subsequent tritiation.

Industrial Production Methods: Industrial production of [3H]GR65630 requires specialized facilities equipped for handling radioactive materials. The process involves the synthesis of the non-radiolabeled precursor, followed by tritiation using tritium gas or tritiated reagents under controlled conditions to ensure safety and high yield .

Types of Reactions:

    Oxidation: [3H]GR65630 can undergo oxidation reactions, particularly at the nitrogen atoms in its structure.

    Reduction: Reduction reactions may occur at the carbonyl group present in the compound.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

[3H]GR65630 is widely used in scientific research, particularly in the fields of neuropharmacology and neurochemistry. Its primary applications include:

Mechanism of Action

[3H]GR65630 exerts its effects by binding to the serotonin type 3 receptor (5-HT3 receptor) and acting as an antagonist. This means it blocks the receptor and prevents serotonin from binding and activating it. The molecular targets involved include the 5-HT3 receptor, which is a ligand-gated ion channel. By blocking this receptor, [3H]GR65630 inhibits the excitatory effects of serotonin in the central and peripheral nervous systems .

Comparison with Similar Compounds

    ICS 205-930: Another potent and selective 5-HT3 receptor antagonist.

    Zacopride: A selective 5-HT3 receptor antagonist with similar binding properties.

    Granisetron: A clinically used 5-HT3 receptor antagonist for treating nausea and vomiting.

Comparison: While all these compounds share the ability to antagonize the 5-HT3 receptor, [3H]GR65630 is unique due to its radiolabeled form, which allows for precise mapping and quantification of 5-HT3 receptors in research settings. This radiolabeling provides a significant advantage in studying receptor distribution and density compared to non-radiolabeled antagonists .

Properties

CAS No.

113140-33-3

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-3-yl)propan-1-one

InChI

InChI=1S/C16H17N3O/c1-11-14(18-10-17-11)7-8-16(20)13-9-19(2)15-6-4-3-5-12(13)15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)

InChI Key

QZNZJWLUNDXZQA-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C

Synonyms

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
GR 65630
GR-65630
GR65630

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
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3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
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3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
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3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
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3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
Reactant of Route 6
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone

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